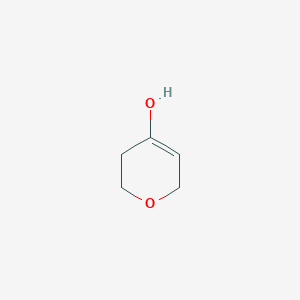

3,6-dihydro-2H-pyran-4-ol

Description

Properties

IUPAC Name |

3,6-dihydro-2H-pyran-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1,6H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHDGYDRHXCXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalysts

The Prins cyclization proceeds via the protonation of an aldehyde, forming an oxonium ion that undergoes nucleophilic attack by a homoallylic alcohol. Subsequent cyclization and dehydration yield the pyran structure. Montmorillonite K10, a clay-based acid catalyst, has been employed to facilitate this reaction efficiently. For instance, reacting 2-ethylbutyraldehyde with 3-methyl-3-buten-1-ol in toluene at reflux (80–110°C) produced pyranol intermediates with yields up to 67%.

Key Parameters:

-

Catalyst : Montmorillonite K10 (10% w/w)

-

Solvent : Toluene

-

Temperature : 80–110°C

-

Yield : 53–67% (crude pyranols)

Optimization and By-Product Management

The reaction often generates by-products such as ethers and pyrans, necessitating purification via distillation. For example, vacuum distillation of the crude product using a Vigreux column improved purity by removing low-boiling impurities. Acidic workup with hydrochloric acid further enhanced selectivity by hydrolyzing undesired intermediates.

Cyclization of Tetracarbonitrile Precursors

An unconventional approach involves the quasi-hydrolysis of cyano groups in tetracarbonitrile derivatives. This method, reported by Ievlev et al., leverages propan-2-ol/water mixtures with hydrochloric acid to induce cyclization.

Synthetic Protocol

3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamides were synthesized by reacting 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in propan-2-ol/water (50:1 v/v). Hydrochloric acid (15% aqueous) catalyzed the cyclization, yielding carboxamide derivatives. While this method primarily targets carboxamides, hydrolysis under basic conditions (e.g., KOH in ethanol) could theoretically yield the corresponding pyran-4-ol.

Dehydration of Tetrahydrofurfuryl Alcohol

Industrial-scale synthesis often relies on the dehydration of tetrahydrofurfuryl alcohol over alumina catalysts. Although this method primarily produces 3,6-dihydro-2H-pyran, introducing hydroxyl groups requires additional functionalization steps.

Reaction Conditions and Limitations

-

Catalyst : Alumina (γ-Al₂O₃)

-

Temperature : 300–400°C

-

Product : 3,6-Dihydro-2H-pyran (no hydroxyl group).

To introduce the 4-hydroxyl group, post-synthesis oxidation or hydroxylation steps (e.g., epoxidation followed by acid hydrolysis) may be necessary.

Metal-Catalyzed Cycloaddition

Patent US3816465A describes a method using α,β-unsaturated carbonyl compounds and vinyl ethers in the presence of zinc or aluminum salts. Although this process targets 3,4-dihydro-2H-pyrans, modifying the substrate to include hydroxyl precursors could adapt it for this compound synthesis.

Substrate Engineering

Using a hydroxyl-containing vinyl ether (e.g., 2-hydroxyethyl vinyl ether) with acrolein or methacrolein might yield the desired product. However, this remains speculative, as no explicit examples are documented.

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity Challenges |

|---|---|---|---|---|

| Prins Cyclization | Montmorillonite K10 | 80–110 | 53–67 | By-product distillation |

| Tetracarbonitrile | HCl | 25–80 | ~60 | Carboxamide hydrolysis |

| Dehydration | Alumina | 300–400 | N/A | No hydroxyl incorporation |

| Metal-Catalyzed | ZnCl₂ | 100–150 | N/A | Substrate specificity |

Chemical Reactions Analysis

Types of Reactions: 3,6-Dihydro-2H-pyran-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form tetrahydropyran derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3,6-dihydro-2H-pyran-4-one.

Reduction: Formation of tetrahydropyran derivatives.

Substitution: Formation of various substituted pyran derivatives depending on the reagent used.

Scientific Research Applications

3,6-Dihydro-2H-pyran-4-ol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the synthesis of various drugs and bioactive molecules.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Biological Research: The compound is used in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-pyran-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it can act as a substrate or inhibitor for specific enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3,6-dihydro-2H-pyran-4-ol with structurally related pyran derivatives:

| Compound | Molecular Formula | Molecular Weight | Boiling Point | Physical State | Key Features |

|---|---|---|---|---|---|

| This compound | C₅H₈O₂ | 116.12 (calculated) | Not reported | Likely liquid | One double bond (3,6-positions) |

| Tetrahydro-2H-pyran-4-ol | C₅H₁₀O₂ | 102.13 | 60.5°C (0.7 Torr) | Yellow powder | Fully saturated ring; hydroxyl at C4 |

| 3,3-Dimethyltetrahydro-2H-pyran-4-ol | C₇H₁₄O₂ | 130.18 | Not reported | Liquid (inferred) | Methyl groups at C3; saturated ring |

| 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran | C₁₃H₁₄O | 186.25 | Not reported | Liquid | Phenylethynyl and methyl groups at C4 |

Notes:

- This compound likely exhibits higher reactivity than its saturated counterpart (tetrahydro-2H-pyran-4-ol) due to the presence of a double bond, enabling Diels-Alder or electrophilic addition reactions .

- Tetrahydro-2H-pyran-4-ol is fully saturated, making it more stable and suitable as a polar solvent or intermediate in drug synthesis (e.g., Reference Example 5 in ) .

Biological Activity

3,6-Dihydro-2H-pyran-4-ol is a cyclic ether that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a six-membered ring with a hydroxyl group at the 4-position. It can be synthesized through various methods, including:

- Base-catalyzed cyclization of appropriate precursors.

- Reaction with dimethylsilyl chloride , which yields derivatives useful in further biological applications.

Anticancer Properties

One of the most significant areas of research for this compound is its role as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This pathway is crucial for cell growth and proliferation, making it a prime target in cancer therapy. Studies have shown that derivatives of 3,6-dihydro-2H-pyran can selectively suppress mTOR biomarkers in vivo, demonstrating potential efficacy in tumor models .

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| 3,6-Dihydro-2H-pyran derivatives | mTOR inhibition | ATP competitive | |

| This compound | Cytotoxicity against cancer cells | Induction of apoptosis |

Antiviral Activity

Research has indicated that certain derivatives of 3,6-dihydro-2H-pyran exhibit antiviral properties. For example, compounds derived from this structure have been tested against influenza viruses, showing promise in inhibiting viral replication via interference with viral polymerase activity .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Pathways : By acting as an ATP competitor, it disrupts critical signaling pathways involved in cell proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to cell death .

- Antiviral Mechanisms : The compound may interfere with viral RNA synthesis and processing by inhibiting viral polymerases .

Case Studies

- mTOR Inhibition Study : A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of 3,6-dihydro-2H-pyran derivatives as mTOR inhibitors. The research highlighted their selectivity and potency in preclinical tumor models .

- Antiviral Efficacy : In another study focusing on influenza virus, derivatives were shown to significantly reduce viral load in infected cells compared to controls. The study provided insights into structure-activity relationships that enhance antiviral efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3,6-dihydro-2H-pyran-4-ol, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions of aldehydes with ketones under basic conditions. For example, mixing chlorobenzaldehyde derivatives with 3-pentanone in ethanol with potassium hydroxide can yield dihydropyranone analogs, which may be reduced to the target compound . Key parameters include solvent polarity (e.g., ethanol vs. dichloromethane), temperature control (e.g., reflux vs. room temperature), and catalyst selection. Reaction progress can be monitored via TLC, and purification often involves column chromatography (ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the compound’s ring structure and substituent positions, with characteristic peaks for the hydroxyl group (~1–5 ppm) and dihydropyran protons (δ 4–6 ppm) . Mass spectrometry (MS) provides molecular weight verification, while infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹). Purity is assessed via HPLC with UV detection or GC-MS for volatile derivatives .

Q. What are the optimal storage conditions and safety protocols for handling this compound?

- Methodological Answer : Store in a cool (<4°C), dry environment under inert gas (e.g., argon) to prevent oxidation. Use amber glass vials to minimize light-induced degradation. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. In case of skin contact, rinse immediately with water and consult a physician. Avoid inhalation of vapors using fume hoods .

Advanced Research Questions

Q. How can kinetic studies and isotopic labeling elucidate reaction mechanisms involving this compound?

- Methodological Answer : Kinetic isotope effects (KIEs) using deuterated analogs (e.g., D₂O in hydroxyl groups) can reveal rate-determining steps in acid-catalyzed ring-opening reactions . Time-resolved NMR or stopped-flow spectroscopy monitors intermediate formation (e.g., enol ethers). Computational tools like DFT (e.g., B3LYP/6-31G*) model transition states to validate experimental data .

Q. What computational strategies predict the reactivity of this compound derivatives in medicinal chemistry?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups at C4) with biological activity. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. Solvent effects are modeled using COSMO-RS to optimize reaction conditions for functionalization .

Q. How can regioselective functionalization of this compound enable synthesis of complex heterocycles?

- Methodological Answer : Electrophilic substitution at the hydroxyl group (e.g., silylation with tert-butyldimethylsilyl chloride) protects the site, enabling regioselective alkylation or arylation at C2 or C6 positions . For fused-ring systems, cyclization reactions (e.g., with hydrazines for pyrazolo derivatives) require precise pH control (pH 8–10) and microwave-assisted heating to accelerate kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.